Deacetyl ophiopojaponin A

Description

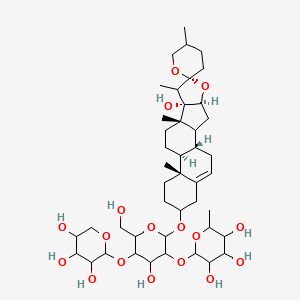

Deacetyl ophiopojaponin A (C₄₄H₇₀O₁₇, MW: 871.02) is a triterpenoid saponin isolated from the dried tuberous roots of Ophiopogon japonicus (Liliaceae family). It is characterized as a white powder with solubility in chloroform/methanol and is primarily utilized in cardiovascular research due to its pharmacological efficacy . The compound’s structure comprises a diosgenin aglycone linked to a trisaccharide moiety (rhamnose-xylose-glucose), with deacetylation at the C-3 position distinguishing it from acetylated analogs .

Properties

IUPAC Name |

2-[4-hydroxy-6-(hydroxymethyl)-2-[(1R,4S,6R,8S,9S,12S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19?,20?,21?,23?,24-,25+,26?,27?,28?,29+,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41+,42+,43-,44-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFOMMHAIRXMFQ-GFPHCQTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC[C@@]2(C([C@]3([C@@H](O2)CC4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Deacetyl ophiopojaponin A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified steroidal glycosides with altered functional groups .

Scientific Research Applications

Deacetyl ophiopojaponin A has several scientific research applications, particularly in the fields of medicine and pharmacy . It is used to study the biological activities of steroidal glycosides, including their cytostatic and anticancer properties . Additionally, this compound is used in glycobiology research to understand the role of glycosides in cellular processes .

Mechanism of Action

The mechanism of action of deacetyl ophiopojaponin A involves its interaction with specific molecular targets and pathways . It is known to exhibit cytostatic activity, which means it can inhibit cell growth and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular receptors and enzymes involved in cell cycle regulation .

Comparison with Similar Compounds

Structural Analogues from Ophiopogon japonicus

Compounds derived from the same botanical source share structural motifs but exhibit distinct bioactivities due to variations in glycosylation and acetylation:

Key Observations :

- This compound and Ophiopogonin D' share identical molecular formulas but differ in acetylation status, leading to divergent solubility and target affinities. The deacetyl form shows enhanced solubility in polar solvents like methanol, which may influence bioavailability .

- Methylophiopogonone A, a flavonoid, lacks the triterpenoid backbone but contributes to the plant’s overall antioxidant profile, highlighting the chemical diversity within Ophiopogon japonicus .

Comparison with Deacetylated Compounds from Other Sources

Deacetylation is a critical modification influencing bioactivity across compound classes:

Key Observations :

- This compound is unique in its cardiovascular focus, whereas other deacetylated compounds, like 4'-deacetyl griseusin A , target microbial pathogens or agricultural pests .

- Stability differences are noted: Acetylated precursors (e.g., synthetic acetates in ) often convert to deacetyl forms during storage, suggesting deacetyl compounds may exhibit greater chemical stability under physiological conditions .

Pharmacological and Mechanistic Insights

Bioactivity Profile

Physicochemical Properties

| Property | This compound | Ophiopogonin D' | 4'-Deacetyl Griseusin A |

|---|---|---|---|

| Solubility | Soluble in CHCl₃/MeOH | Poor in polar solvents | Soluble in DMSO |

| Stability | Stable at 4°C (2 years) | Degrades upon acetylation | Light-sensitive |

| Purity (HPLC) | ≥98% | ≥96% | ≥95% |

Biological Activity

Deacetyl ophiopojaponin A is a bioactive compound derived from the plant Ophiopogon japonicus, known for its various therapeutic potentials. This article summarizes the biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H44O10

- Molecular Weight : 520.64 g/mol

- IUPAC Name : 3-O-(β-D-glucopyranosyl)-2-O-(β-D-glucopyranosyl)-28-O-β-D-glucopyranosyl-20(S)-protopanaxadiol

Pharmacological Effects

This compound exhibits a range of biological activities:

-

Anticancer Activity

- Recent studies indicate that this compound has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

- Anti-inflammatory Effects

- Neuroprotective Properties

- Antioxidant Activity

The biological activities of this compound can be attributed to several mechanisms:

- Regulation of Signaling Pathways : It modulates key signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cell survival.

- Induction of Apoptosis : By activating intrinsic apoptotic pathways, it leads to cell cycle arrest and apoptosis in cancer cells.

- Antioxidant Enzyme Activation : It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby mitigating oxidative stress .

Case Studies

- Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of this compound significantly improved cognitive function in models of neurodegenerative diseases, correlating with reduced levels of oxidative stress markers .

Data Table: Summary of Biological Activities

Q & A

Q. What metadata should be included when publishing datasets on this compound to ensure reproducibility?

- Methodological Answer : Essential metadata include:

- Chemical characterization : CAS No. (313054-32-9), purity, storage conditions.

- Experimental protocols : Detailed extraction/purification steps, instrument parameters (e.g., HPLC gradients).

- Data availability : Raw spectral files, statistical code, and negative results in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.